molecular formula C14H21NO B13583535 3-(4-(Tert-butyl)benzyl)azetidin-3-ol

3-(4-(Tert-butyl)benzyl)azetidin-3-ol

Cat. No.: B13583535
M. Wt: 219.32 g/mol
InChI Key: HCBMPFDPVDVEDT-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)benzyl)azetidin-3-ol is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol It features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a tert-butylbenzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)benzyl)azetidin-3-ol typically involves the reaction of azetidine with tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)benzyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Tert-butyl)benzyl)azetidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)benzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and the tert-butylbenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl azetidin-3-yl(methyl)carbamate: A compound with a similar azetidine ring structure but different substituents.

    Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another azetidine derivative with a piperidine ring.

    Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride: A compound with both azetidine and piperazine rings .

Uniqueness

3-(4-(Tert-butyl)benzyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylbenzyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C14H21NO/c1-13(2,3)12-6-4-11(5-7-12)8-14(16)9-15-10-14/h4-7,15-16H,8-10H2,1-3H3

InChI Key

HCBMPFDPVDVEDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2(CNC2)O

Origin of Product

United States

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